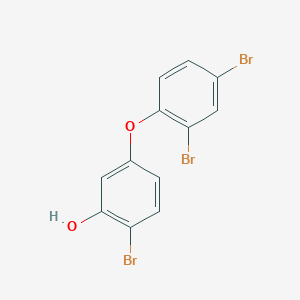

2-Bromo-5-(2,4-dibromophenoxy)phenol

Descripción general

Descripción

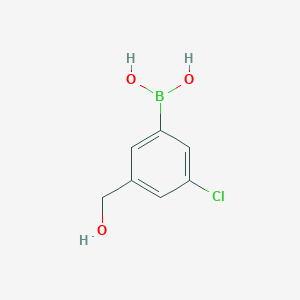

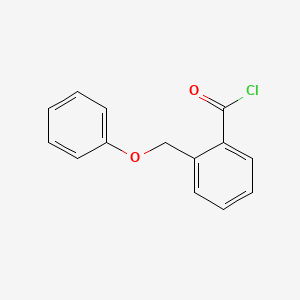

“2-Bromo-5-(2,4-dibromophenoxy)phenol” is a chemical compound with the molecular formula C12H7Br3O2 . It is a brominated compound that has been derived from marine sponges .

Molecular Structure Analysis

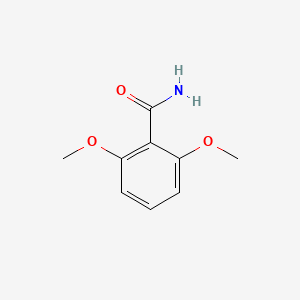

The molecular structure of “2-Bromo-5-(2,4-dibromophenoxy)phenol” consists of a phenol group attached to two bromine atoms and a phenoxy group, which is further attached to two more bromine atoms .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Natural Products and Conducting Polymers

Phenol derivatives like “2-Bromo-5-(2,4-dibromophenoxy)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are widely researched and many synthesis methods have been developed for phenol derivatives .

Antioxidants

m-Aryloxy phenols, a category that includes “2-Bromo-5-(2,4-dibromophenoxy)phenol”, have applications as antioxidants . They can help prevent oxidative stress in various biological and chemical processes .

Ultraviolet Absorbers

These compounds also serve as ultraviolet absorbers . They can protect materials from UV radiation, which can be particularly useful in industries such as plastics and coatings .

Flame Retardants

m-Aryloxy phenols are used as flame retardants . They can improve the thermal stability and flame resistance of materials, making them valuable in the production of plastics, adhesives, and coatings .

Biological Activities

m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects . This makes them a subject of interest in medical and pharmaceutical research .

Synthesis of Complex m-Aryloxy Phenols

Innovative synthetic methods have been developed for the preparation of complex m-aryloxy phenols, which allow for the preparation of compounds with functional groups, such as esters, nitriles, and halogens . These functional groups impart specific properties to these compounds .

Ligand for the Synthesis of Metal Complexes

“2-Bromo-5-(2,4-dibromophenoxy)phenol” can be utilized as a ligand for the synthesis of complexes of metals like Zn (II), Co (II), Cu (II), Ni (II) and Mn (II) . These complexes can have various applications in fields like catalysis, magnetism, and more .

Photodegradation Studies

This compound has been used to study the photodegradation process using UV-Vis spectroscopy and HPLC . Understanding photodegradation is important in environmental science, as it plays a key role in the fate of many pollutants .

Mecanismo De Acción

Target of Action

2-Bromo-5-(2,4-dibromophenoxy)phenol is a brominated compound that has been found to exhibit broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens Brominated compounds are known to interact with various cellular targets, disrupting normal cellular functions .

Mode of Action

It’s suggested that the compound exhibits its antibacterial activity by interacting with bacterial cells, leading to their death . Brominated compounds are known to disrupt cellular functions, which could be a possible mechanism of action .

Biochemical Pathways

Brominated compounds are known to interfere with various cellular processes, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight , could influence its pharmacokinetic profile.

Result of Action

It’s known that the compound exhibits broad antibacterial activity, suggesting that it can cause bacterial cell death .

Propiedades

IUPAC Name |

2-bromo-5-(2,4-dibromophenoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O2/c13-7-1-4-12(10(15)5-7)17-8-2-3-9(14)11(16)6-8/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATAVEHSIYVLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451960 | |

| Record name | Phenol, 2-bromo-5-(2,4-dibromophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(2,4-dibromophenoxy)phenol | |

CAS RN |

24949-30-2 | |

| Record name | Phenol, 2-bromo-5-(2,4-dibromophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B3031263.png)